REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.Cl.[CH3:14][NH:15][O:16][CH3:17].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(C=O)C.C(Cl)CCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([N:15]([O:16][CH3:17])[CH3:14])=[O:12])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
24.95 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)CCC(=O)O
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Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
12.75 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
17.66 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
27.14 g
|
Type
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solvent
|
Smiles
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C(CCl)Cl
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
extracted with 5×200 mL EtOAc
|
Type
|
WASH
|
Details
|
The combined EtOAc solution was washed with 200 mL 5% NaHCO3, 4×200 mL water, and 200 mL saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product as a yellow oil
|
Type
|
CUSTOM
|
Details
|
It was purified on silica gel using 35-55% EtOAc in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |